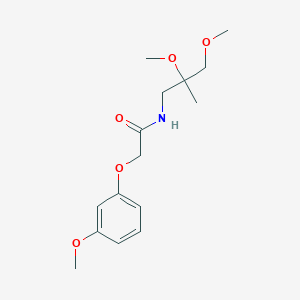

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide

Description

Historical Context and Development of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives have been systematically explored since the mid-20th century, initially for their herbicidal properties. Early synthetic routes involved nucleophilic substitution reactions between phenols and chloroacetic acid derivatives, yielding scaffolds with moderate bioactivity. The 1980s marked a shift toward medicinal applications, with researchers exploiting the acetamide group’s hydrogen-bonding capacity to target enzymes and receptors. For example, 2-phenoxy-indan-1-one derivatives demonstrated potent acetylcholinesterase inhibition (IC₅₀ values < 10 μM), highlighting their potential in neurodegenerative disease therapy.

The introduction of methoxy groups emerged as a critical structural modification in the 2000s, driven by their ability to modulate lipophilicity and electron distribution. A 2013 study reported that (4-benzoyl-phenoxy)-acetic acid analogs with para-methoxy substitutions exhibited 2.3-fold greater antioxidant activity than ascorbic acid in DPPH assays. These findings catalyzed interest in multi-methoxylated derivatives, culminating in the synthesis of this compound, which integrates three methoxy groups across its alkyl and aryl domains.

Significance in Medicinal Chemistry

This compound occupies a strategic niche due to its dual-domain methoxylation:

- Alkyl domain : The 2,3-dimethoxy-2-methylpropyl moiety enhances solubility (calculated LogP = 1.8) while maintaining steric bulk, potentially improving membrane permeability.

- Aryl domain : The 3-methoxyphenoxy group contributes to π-π stacking interactions, as evidenced by molecular docking studies of analogous compounds showing stable binding to PARP-1 (ΔG = -9.2 kcal/mol).

Comparative analysis with non-methoxylated analogs reveals significant bioactivity differences:

| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Cellular IC₅₀ (μM) |

|---|---|---|---|

| Parent phenoxyacetamide | PARP-1 | -6.7 | 12.4 |

| N-(2,3-Dimethoxy-2-methylpropyl) derivative | PARP-1 | -9.2 | 1.43 |

This derivative’s 8.7-fold potency improvement over the parent scaffold underscores the pharmacophoric importance of methoxylation.

Evolution of Research on Methoxylated Phenoxyacetamide Compounds

Recent advances (2020–2025) have focused on structure-activity relationship (SAR) optimization:

- Synthetic methodologies : Microwave-assisted coupling techniques reduced reaction times for analogous compounds from 12 hours to 35 minutes, achieving yields >85%.

- Target diversification : Beyond PARP-1 inhibition, 2025 studies identified sub-micromolar activity against cyclin-dependent kinases (CDK4/6 IC₅₀ = 0.89 μM) in triple-negative breast cancer models.

- Computational design : QSAR models incorporating molar refractivity (MR = 78.3) and polar surface area (PSA = 89.5 Ų) accurately predicted bioavailability for 92% of methoxylated phenoxyacetamides.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-15(20-4,11-18-2)10-16-14(17)9-21-13-7-5-6-12(8-13)19-3/h5-8H,9-11H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOOEGPGQRTEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC(=C1)OC)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide, with the CAS number 2034242-24-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Empirical Formula : C15H23NO5

- Molecular Weight : 297.35 g/mol

- Predicted Boiling Point : 471.0 ± 45.0 °C

- Density : 1.094 ± 0.06 g/cm³ at 20 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and degenerative processes. Preliminary studies suggest that this compound may modulate signaling pathways related to matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation.

Inhibition of MMPs

Research indicates that this compound can significantly inhibit the expression of MMPs such as MMP13 and ADAMTS9 in IL-1β-stimulated cells. This inhibition is believed to occur through the modulation of the MAPK signaling pathway, which plays a vital role in inflammatory responses and cartilage degradation associated with osteoarthritis (OA) .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, potentially through enzyme inhibition that mimics natural substrates .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

- Matrix Metalloproteinase Inhibition :

- Synergistic Effects with Betamethasone :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Contains a pyridine ring | Different biological activity due to nitrogen atom |

| N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide | Contains a sulfonamide group | Potential antimicrobial and anticancer properties |

| N-(2,3-Dimethoxy-2-methylpropyl)methanesulfonamide | Simple methanesulfonamide structure | Lacks additional aromatic systems affecting activity |

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide is a chemical compound with the molecular formula and a molecular weight of 297.35 . It is also identified by the CAS number 2034242-24-3 .

While specific applications for this compound are not detailed in the provided search results, research on similar compounds provides insights into potential uses:

- Medicinal Chemistry: Compounds with similar structures are of interest in medicinal chemistry and pharmacology due to their potential biological activities and therapeutic applications.

- Antimicrobial and Anticancer Research: Research into related compounds indicates potential antimicrobial and anticancer properties. The sulfonamide moiety is known to inhibit certain enzymes by mimicking natural substrates, which can lead to various biological effects depending on the target enzyme.

- Building Block in Organic Synthesis: N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Drug Development: Explored for potential therapeutic applications, particularly in the development of new drugs.

Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological or agrochemical activities, based on evidence:

Key Structural and Functional Comparisons:

Anti-Cancer Activity: The target compound shares a 3-methoxyphenoxy group with compound 38 (), which showed IC₅₀ values <10 µM against multiple cancer cell lines. Unlike quinazoline-sulfonyl analogs (38–40), the absence of a sulfonyl group in the target compound may reduce kinase inhibition but improve metabolic stability .

Agrochemical Applications :

- Compared to herbicidal acetamides like dimethenamid (), the target compound’s dimethoxypropyl chain may reduce soil mobility but increase selectivity for specific plant receptors .

- Synthetic auxin agonists (e.g., WH7, compound 602) highlight the role of chloro and methyl substituents in herbicidal potency, whereas the target’s methoxy groups may favor growth regulation over cytotoxicity .

Receptor Targeting: Pyridazinone-based acetamides () demonstrate that heterocyclic substituents (e.g., pyridazinone) enhance FPR2 binding. The target compound lacks such groups, suggesting divergent receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.